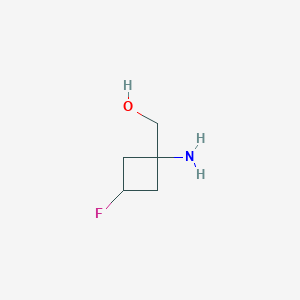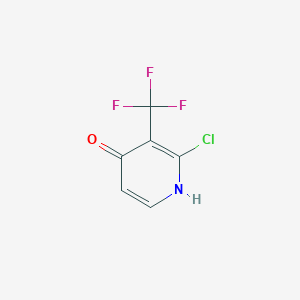
2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine (CHTP) is a chemical compound with a wide range of applications in scientific research. CHTP is a type of molecule known as a heterocyclic aromatic compound, which is characterized by a ring-like structure containing both carbon and nitrogen atoms. It is used in a variety of applications, including synthesis of pharmaceuticals, synthesis of agrochemicals, and as a catalyst in organic reactions. CHTP has also been studied for its potential to act as a therapeutic agent in the treatment of cancer and other diseases.
Scientific Research Applications
2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine has a wide range of scientific research applications. It is used as a catalyst in organic reactions, as a reagent in the synthesis of pharmaceuticals and agrochemicals, and as a therapeutic agent in the treatment of cancer and other diseases. 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine has also been studied for its potential to act as an antioxidant, a metal chelator, and an inhibitor of enzymes.
Mechanism Of Action
The exact mechanism of action of 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed that 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine acts as an antioxidant by binding to reactive oxygen species and preventing them from damaging cells and DNA. Additionally, 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine has been shown to act as a metal chelator, binding to metals such as iron and copper and preventing them from participating in oxidative reactions. Finally, 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine has been shown to inhibit the activity of certain enzymes, such as those involved in the production of free radicals.
Biochemical And Physiological Effects
2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine has been shown to reduce inflammation, reduce oxidative stress, and reduce the risk of cancer. Additionally, 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine has been shown to reduce the risk of cardiovascular disease, reduce blood pressure, and improve cognitive function.
Advantages And Limitations For Lab Experiments
2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine has several advantages and limitations when it comes to lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine is relatively stable and can be stored for long periods of time without significant degradation. However, 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine can be toxic when exposed to high temperatures or when ingested, and it can be difficult to accurately measure its concentration in a reaction.
Future Directions
There are several potential future directions for 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine research. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, researchers could investigate the use of 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine as an antioxidant or metal chelator in other applications. Finally, researchers could investigate the potential of 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine to act as an inhibitor of enzymes involved in the production of free radicals.
properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-4(6(8,9)10)3(12)1-2-11-5/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWUPUUYYNIDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1403506.png)
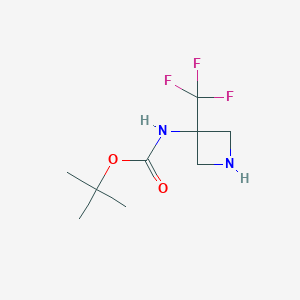
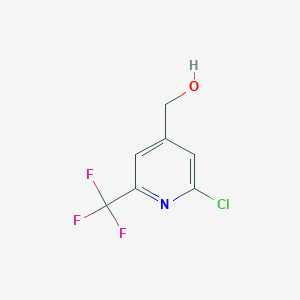
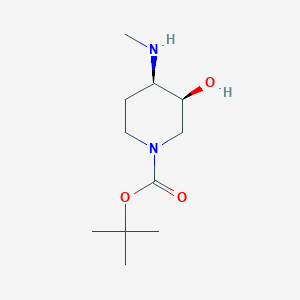
![2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B1403516.png)
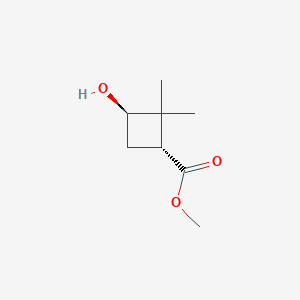
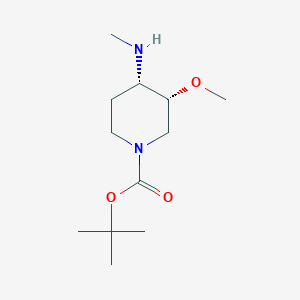
![(5aS,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide](/img/structure/B1403521.png)
![8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid](/img/structure/B1403523.png)
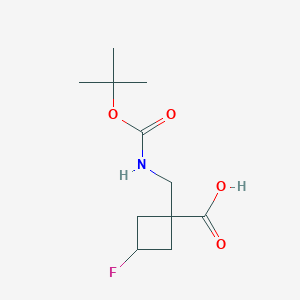
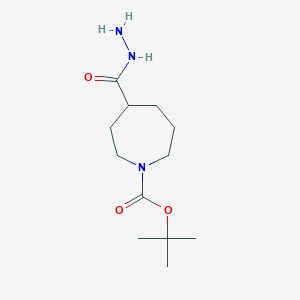
![Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1403527.png)
![6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one](/img/structure/B1403528.png)
